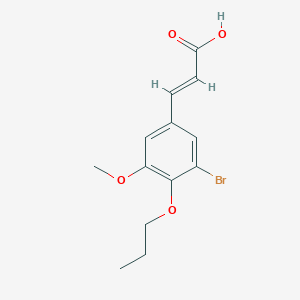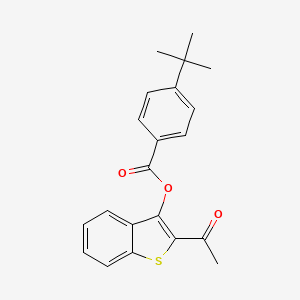![molecular formula C22H22N4O3S B10873269 (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873269.png)
(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The benzothiazole ring can be introduced via a condensation reaction between 2-aminothiophenol and a suitable aldehyde or ketone.
- Example: Condensing 2-aminothiophenol with benzaldehyde under reflux conditions in ethanol.
Formation of the Final Compound
- The final step involves the condensation of the pyrazolone derivative with the benzothiazole derivative in the presence of a base such as sodium ethoxide.
- Example: Reacting the pyrazolone derivative with the benzothiazole derivative in ethanol with sodium ethoxide as a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Formation of the Pyrazolone Core
- The synthesis typically begins with the formation of the pyrazolone core. This can be achieved through the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions.
- Example: Reacting 4-methoxyacetophenone with hydrazine hydrate in the presence of acetic acid to form the pyrazolone ring.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.
- Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
-
Reduction
- Reduction reactions can target the carbonyl group in the pyrazolone ring, converting it to a hydroxyl group.
- Common reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
-
Substitution
- The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
- Common reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Alcohol derivatives of the pyrazolone ring.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Material Science: Potential use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated system.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.
Fluorescent Probes: Due to its aromatic structure, it can be used as a fluorescent probe in biological imaging.
Medicine
Anticancer Activity: Preliminary studies may suggest its potential as an anticancer agent, targeting specific pathways in cancer cells.
Anti-inflammatory: The compound could exhibit anti-inflammatory properties, useful in treating various inflammatory conditions.
Industry
Dye Manufacturing: The compound’s structure allows it to be used in the synthesis of dyes and pigments.
Pharmaceuticals: As an intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The benzothiazole and pyrazolone moieties can interact with active sites of enzymes, inhibiting their activity. The methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Molecular Targets and Pathways
Enzymes: Inhibition of enzymes like kinases or proteases.
Receptors: Binding to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-ethoxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-(4-hydroxyphenyl)-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with a hydroxyl group instead of a methoxy group on the phenyl ring.
Uniqueness
The unique combination of the benzothiazole, pyrazolone, and methoxyphenyl groups in the compound provides distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H22N4O3S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[N-(2-methoxyethyl)-C-methylcarbonimidoyl]-5-(4-methoxyphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H22N4O3S/c1-14(23-12-13-28-2)19-20(15-8-10-16(29-3)11-9-15)25-26(21(19)27)22-24-17-6-4-5-7-18(17)30-22/h4-11,25H,12-13H2,1-3H3 |
InChI Key |
YZCBMDLOAFAATD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCOC)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Benzyl-8,9-diphenyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10873193.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide](/img/structure/B10873199.png)

![Ethyl 4-chloro-3-methyl-5-[2-(4-pyridylcarbonyl)carbohydrazonoyl]-6,7-dihydro-1H-indole-2-carboxylate](/img/structure/B10873212.png)
![12-(2-Furyl)-2-phenyl-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10873223.png)

![N'',N'''-Bis[(3,5-dichloro-2-hydroxyphenyl)methylene]carbonic dihydrazide](/img/structure/B10873232.png)
![S-{2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl} ethanethioate](/img/structure/B10873233.png)
![2,5,6-Trimethyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10873234.png)
![N-(4-acetylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B10873237.png)
![(4E)-5-methyl-2-phenyl-4-{[(2Z)-2-(phthalazin-1(2H)-ylidene)hydrazinyl]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873239.png)
![4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(4-methylphenyl)piperidine-1-carboxamide](/img/structure/B10873241.png)
![2-[(2-Methylphenoxy)methyl]-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10873243.png)
![(2E)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B10873245.png)
